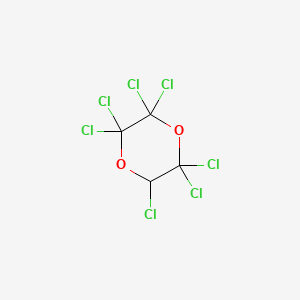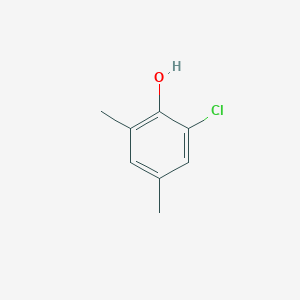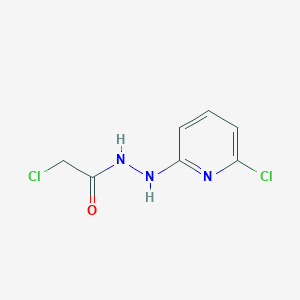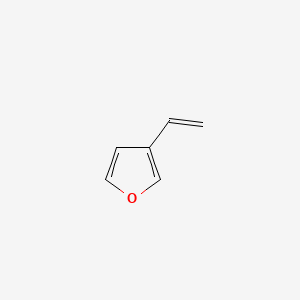
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multi-step reactions with careful selection of starting materials and catalysts. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction, which could be analogous to the synthesis of other naphthalene derivatives . Similarly, the synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride involved multiple steps starting with 1-naphthol . These methods highlight the complexity and precision required in synthesizing specific naphthalene derivatives.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be determined using various spectroscopic and computational techniques. For example, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone was elucidated using X-ray crystallography, revealing non-planarity and intramolecular hydrogen bonding . Similarly, DFT calculations and spectroscopic documentation were used to analyze the structure of 1-(pyridin-2-yl amino)methyl napthalene-2-ol, providing insights into its geometry and intermolecular interactions .
Chemical Reactions Analysis
Naphthalene derivatives can undergo a range of chemical reactions, depending on their functional groups and substitution patterns. For instance, the Mannich condensation reaction was used to synthesize 1-(pyridin-2-yl amino)methyl napthalene-2-ol , while a three-component reaction involving 2-naphthol, an aromatic aldehyde, and 2-aminopyrimidine was catalyzed by p-toluenesulfonic acid to produce 1-[aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ols . These reactions demonstrate the versatility of naphthalene derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are crucial for their potential applications. The fluorinated polyimides derived from naphthalene showed low moisture absorption, low dielectric constants, and excellent thermal stability, indicating their suitability for electronic applications . The thermal behavior of 1-(pyridin-2-yl amino)methyl napthalene-2-ol was studied using TG/DSC analysis, revealing its drying temperature range . These properties are essential for understanding the performance of naphthalene derivatives in various environments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A compound structurally similar to 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride, namely 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, was synthesized with carbon-14 labeling for use as an antihypertensive drug (Gransden, Roth, & Takahashi, 1983).
- Synthesis and spectroscopic documentation of 1-(pyridin-2-yl amino)methyl napthalene-2-ol, a compound related to 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride, was achieved through Mannich condensation. This study also involved computational and molecular docking studies (Rajamani et al., 2019).
Photophysical Applications
- Research on organotin compounds derived from Schiff bases, including compounds related to 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride, highlighted their potential for organic light emitting diodes. The study detailed the photophysical properties of these compounds (García-López et al., 2014).
Antibacterial Activities
- Unsymmetrical Schiff base derivatives, structurally akin to 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride, were synthesized and demonstrated antibacterial activities. These compounds were evaluated against gram-negative bacteria (Arteen et al., 2019).
Fluorescence and Sensing Applications
- A new Schiff base system bearing two naphthalene groups, structurally similar to the compound , was synthesized. It demonstrated high selectivity and sensitivity for detecting Zn2+ ions and could function as an AND logic gate at the molecular level (Azadbakht & Keypour, 2012).
- Another study focused on the development of a naphthalene-based fluorescent probe for Al3+ and NO2- ions. The probe was effective for intracellular detection, demonstrating the compound's potential in cellular imaging (Sahana et al., 2013).
Structural and Crystallographic Studies
- A study on solid-state tautomerism of a compound similar to 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride was conducted. This research provided insights into the structural behavior of these compounds in different states (Nedeltcheva et al., 2009).
Photopolymerization and 3D Printing Applications
- Research involving 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, related to the compound of interest, explored their use as photosensitizers for photopolymerization. This study emphasized their versatility for various photopolymerization processes, including 3D printing applications (Hola et al., 2020).
Therapeutic Potential
- Some derivatives of a compound similar to 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride were synthesized and tested for cardiovascular therapeutic potential. This study explored the vasodilating and β-blocking activities of these compounds (Miyake et al., 1983).
Propriétés
IUPAC Name |
2-[amino-(4-methylphenyl)methyl]naphthalen-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)17(19)16-11-10-13-4-2-3-5-15(13)18(16)20;/h2-11,17,20H,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWVMQXKHALIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588741 | |
| Record name | 2-[Amino(4-methylphenyl)methyl]naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride | |
CAS RN |
736173-19-6 | |
| Record name | 2-[Amino(4-methylphenyl)methyl]naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)


![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)









![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)